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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

Cat. No.: B164454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C6 NBD
Sphingomyelin (C6-NBD-SM) and its precursor, C6 NBD Ceramide (C6-NBD-Cer), as

fluorescent probes to investigate sphingolipid metabolism and signaling. This document details

the core concepts, experimental protocols, and data presentation to facilitate the application of

these tools in research and drug development.

Introduction to Sphingolipid Metabolism
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes

and play crucial roles in signal transduction.[1] The metabolism of sphingolipids generates a

variety of bioactive molecules that regulate fundamental cellular processes such as

proliferation, differentiation, apoptosis, and senescence.[2]

The central pathway, often referred to as the sphingomyelin pathway, begins with the hydrolysis

of sphingomyelin, a major component of the plasma membrane.[3][4] This reaction is catalyzed

by sphingomyelinases (SMases) and yields ceramide, a key second messenger.[2][3][4][5]

Ceramide can then be further metabolized by ceramidases to produce sphingosine, which in

turn is phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P).[2]
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Ceramide and S1P often exert opposing effects on cell fate. Ceramide is widely implicated in

pro-apoptotic signaling pathways, responding to various cellular stresses and cytokine receptor

activation.[4][6][7][8] Conversely, S1P typically promotes cell survival, proliferation, and

migration by acting as a ligand for a family of G protein-coupled receptors (GPCRs) known as

S1P receptors (S1PR1-5).[9][10][11][12] The balance between intracellular levels of ceramide

and S1P is therefore critical in determining cellular outcomes.

C6 NBD Sphingomyelin as a Research Tool
To study the dynamic processes of sphingolipid metabolism and trafficking, fluorescently

labeled analogs are invaluable tools. C6 NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-

diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a short-chain fluorescent analog of

native sphingomyelin.[13][14][15] The NBD (nitrobenzoxadiazole) fluorophore allows for the

visualization and quantification of the lipid's movement and transformation within cells.[15]

C6-NBD-SM and its precursor, C6-NBD-Ceramide, are widely used to:

Trace the trafficking and metabolism of sphingolipids through various cellular compartments,

particularly the Golgi apparatus.[16][17][18][19]

Measure the activity of key enzymes in the sphingolipid pathway, such as sphingomyelinases

and ceramidases.[20][21]

Investigate the role of sphingolipids in signal transduction pathways.[14]

Physicochemical and Fluorescent Properties
The utility of C6-NBD-SM and its derivatives stems from the environmentally sensitive nature of

the NBD dye, which exhibits weak fluorescence in aqueous environments but becomes highly

fluorescent in the nonpolar environment of cellular membranes.
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Property Value Reference

C6 NBD Sphingomyelin

Excitation Wavelength (λex) 466 nm [15]

Emission Wavelength (λem) 536 nm [15]

Molecular Weight 740.87 g/mol

C6 NBD Ceramide

Excitation Wavelength (λex) 466 nm [16][17]

Emission Wavelength (λem) 536 nm [16][17]

Molecular Weight 575.7 g/mol

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing C6 NBD Ceramide

and C6 NBD Sphingomyelin.

Preparation of C6 NBD Ceramide-BSA Complexes
For efficient delivery into cells, C6 NBD Ceramide is often complexed with bovine serum

albumin (BSA).[16][19]

Materials:

C6 NBD Ceramide

Chloroform:Ethanol (19:1 v/v)

Nitrogen gas

Vacuum

Absolute ethanol

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
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Defatted BSA

Procedure:

Prepare a 1 mM stock solution of C6 NBD Ceramide in chloroform:ethanol (19:1 v/v).[16][19]

Dispense 50 µL of the stock solution into a glass test tube.

Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one

hour.[16][19]

Redissolve the dried lipid in 200 µL of absolute ethanol.[16]

In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of

HBSS/HEPES (final concentration 0.34 mg/mL).[16]

While vigorously vortexing the BSA solution, inject the 200 µL of C6 NBD Ceramide in

ethanol.[16]

The resulting solution is a 5 µM C6 NBD Ceramide / 5 µM BSA complex. Store this solution

in a plastic tube at -20°C.[16]

Staining the Golgi Apparatus in Living Cells
C6 NBD Ceramide is a well-established fluorescent probe for labeling the Golgi apparatus in

living cells.[16][17][19]

Materials:

Cells grown on glass coverslips

C6 NBD Ceramide-BSA complex (5 µM)

Appropriate cell culture medium (e.g., HBSS/HEPES)

Ice-cold medium

Fresh, pre-warmed medium (37°C)
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Procedure:

Rinse the cells grown on coverslips with an appropriate medium.[16][19]

Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex in HBSS/HEPES for 30

minutes at 4°C.[16][19]

Wash the cells several times with ice-cold medium to remove excess fluorescent lipid from

the plasma membrane.[16][19]

Incubate the cells in fresh, pre-warmed medium for an additional 30 minutes at 37°C to allow

for trafficking to the Golgi.[16][19]

Wash the cells with fresh medium and mount them for observation under a fluorescence

microscope.

Staining the Golgi Apparatus in Fixed Cells
This protocol allows for the visualization of the Golgi apparatus in fixed cells.

Materials:

Cells grown on glass coverslips

Fixative solution (e.g., 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde/10%

sucrose/100 mM PIPES, pH 7.0)

HBSS/HEPES

C6 NBD Ceramide-BSA complex (5 µM)

Back-exchange solution (10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES)

Procedure:

Rinse the cells with HBSS/HEPES.[16][19]

Fix the cells for 5-10 minutes at room temperature.[16][19]
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Rinse the cells several times with ice-cold HBSS/HEPES and place them on an ice bath.[16]

[19]

Incubate the fixed cells with 5 µM C6 NBD Ceramide-BSA complex for 30 minutes at 4°C.

[16][19]

Rinse the cells with HBSS/HEPES and then incubate for 30-90 minutes at room temperature

with the back-exchange solution to remove non-Golgi-associated fluorescence.[16][17][19]

Wash the cells with fresh HBSS/HEPES and mount for fluorescence microscopy.

Sphingomyelinase Activity Assay
This protocol provides a general framework for measuring sphingomyelinase activity using a

fluorescent substrate like C6-NBD-SM or other commercially available kits. The principle

involves the enzymatic cleavage of the fluorescent sphingomyelin, followed by the

quantification of the resulting fluorescent product.

Materials:

Cell or tissue lysates

Fluorescent sphingomyelin substrate (e.g., C6-NBD-SM or a profluorescent substrate like

HMU-PC)

Assay buffer (specific to the type of sphingomyelinase being assayed, e.g., pH 5.0 for acid

SMase, pH 7.4 for neutral SMase)

Stop solution (if required by the specific assay)

Fluorescence microplate reader

Procedure (Example using a profluorescent substrate):

Prepare cell lysates according to standard protocols.

In a 96-well or 1536-well plate, add the cell lysate (enzyme source).
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Initiate the reaction by adding the fluorescent sphingomyelin substrate. For example, for an

acid sphingomyelinase assay, a final concentration of 9 µM HMU-PC substrate and 51 nM

enzyme could be used.[21]

Incubate the reaction for a defined period at 37°C (e.g., 30 minutes to 5 hours).[21]

If necessary, add a stop solution to terminate the reaction.[21]

Measure the fluorescence in a microplate reader at the appropriate excitation and emission

wavelengths for the specific fluorophore used.[21]

Parameter
Acid
Sphingomyelinase
Assay

Neutral
Sphingomyelinase
Assay

Reference

pH ~5.0 ~7.4 [20]

Cofactors Zn2+ may be required
Mg2+ may be

required
[21]

Substrate
C6-NBD-SM, HMU-

PC, or natural SM

C6-NBD-SM, HMU-

PC, or natural SM
[14][21]

Incubation Time 30 min - 5 hours 30 min - 5 hours [21]

Temperature 37°C 37°C [21]

Cellular Trafficking and Uptake of C6 NBD
Sphingomyelin
This protocol is designed to visualize the endocytosis and intracellular trafficking of C6-NBD-

SM.

Materials:

Cells grown on glass coverslips

C6-NBD-SM
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DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

Small unilamellar vesicles (SUVs) of C6-NBD-SM/DOPC

Cell culture medium

Back-exchange medium (e.g., medium containing defatted BSA)

Procedure:

Prepare SUVs containing C6-NBD-SM and DOPC (e.g., in a 2:3 molar ratio).

Label cells with the C6-NBD-SM/DOPC SUVs at a specific concentration (e.g., 25 µM total

lipid) for 30 minutes at a low temperature (e.g., 7°C) to label the plasma membrane.[22]

Wash the cells to remove unbound SUVs.

To initiate internalization, warm the cells to 37°C for various time points (e.g., 10 minutes, 30

minutes, 1 hour).[22]

To visualize only the internalized lipid, treat the cells with a back-exchange medium at 7°C to

remove any C6-NBD-SM remaining at the plasma membrane.[22]

Wash the cells and observe by fluorescence microscopy.

Data Presentation
Quantitative data from experiments using C6 NBD Sphingomyelin and its derivatives should

be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Typical Experimental Parameters for C6-NBD Probes
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Parameter
Golgi Staining
(Live Cells)

Golgi Staining
(Fixed Cells)

Cellular
Uptake/Traffick
ing

Sphingomyelin
ase Assay

Probe
C6-NBD-

Ceramide

C6-NBD-

Ceramide
C6-NBD-SM

C6-NBD-SM or

other fluorescent

SM

Probe

Concentration
5 µM 5 µM 25 µM (in SUVs)

9 µM (HMU-PC

example)

Incubation Time

30 min at 4°C,

then 30 min at

37°C

30 min at 4°C

30 min at 7°C,

then variable

times at 37°C

30 min - 5 hours

Temperature 4°C and 37°C
4°C and Room

Temp
7°C and 37°C 37°C

Key Reagents
BSA complex,

HBSS/HEPES

Fixative, BSA

complex, Back-

exchange

solution

SUVs, Back-

exchange

medium

Assay buffer,

Cell lysate

Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the central

sphingolipid signaling pathway and a typical experimental workflow for studying sphingolipid

trafficking.
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Caption: The core sphingolipid signaling pathway.
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Start: Cells on Coverslips

Label Plasma Membrane
(C6-NBD-SM at 7°C)

Wash Excess Probe

Induce Internalization
(Incubate at 37°C)
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Fluorescence Microscopy

End: Analyze Trafficking
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Caption: Workflow for C6-NBD-SM trafficking studies.

Conclusion
C6 NBD Sphingomyelin and its fluorescent derivatives are powerful and versatile tools for the

investigation of sphingolipid metabolism and signaling. The experimental protocols and data

presented in this guide offer a solid foundation for researchers and drug development

professionals to employ these probes effectively. By enabling the visualization and
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quantification of sphingolipid dynamics, C6-NBD-SM contributes significantly to our

understanding of the complex roles these lipids play in cellular health and disease, and

provides a platform for the screening and evaluation of novel therapeutic agents targeting

sphingolipid pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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